molecular formula C22H17N3O5S2 B11147142 3-[(5Z)-5-{[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11147142
M. Wt: 467.5 g/mol
InChI Key: JFVDWGCNLORNCJ-VBKFSLOCSA-N
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Description

This compound belongs to the class of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, which are characterized by a thiazolidinone core conjugated with aromatic or heteroaromatic substituents. The target molecule features a pyrido[1,2-a]pyrimidin-3-ylmethylidene group substituted with a 2-methylphenoxy moiety at position 2, coupled with a propanoic acid side chain at position 3 of the thiazolidinone ring . The (5Z)-configuration of the exocyclic double bond is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological systems . The propanoic acid group improves aqueous solubility, a key advantage over non-polar analogues in pharmacokinetic applications .

Properties

Molecular Formula

C22H17N3O5S2

Molecular Weight

467.5 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H17N3O5S2/c1-13-6-2-3-7-15(13)30-19-14(20(28)24-10-5-4-8-17(24)23-19)12-16-21(29)25(22(31)32-16)11-9-18(26)27/h2-8,10,12H,9,11H2,1H3,(H,26,27)/b16-12-

InChI Key

JFVDWGCNLORNCJ-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-{[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the thiazolidinone and propanoic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-{[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that includes multiple heterocycles and functional groups, which contribute to its biological activity. The presence of the pyrido-pyrimidine moiety is particularly notable for its role in modulating biological pathways.

Anticancer Activity

Research indicates that derivatives of pyrido-pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Anti-inflammatory Effects

Compounds with thiazolidinone structures are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The potential to reduce inflammation could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Analgesic Properties

The analgesic effects of arylmethylidene heterocycles have been documented, pointing towards the potential of this compound as a pain management solution. Its mechanism may involve modulation of pain pathways in the central nervous system, similar to other known analgesics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Condensation Reactions : To form the thiazolidinone and pyrido-pyrimidine frameworks.
  • Functional Group Modifications : Such as alkylation or acylation to enhance biological activity.

A comprehensive understanding of synthetic routes is essential for optimizing yield and purity, which directly influences the efficacy of the final product.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer effects of a related pyrido-pyrimidine derivative. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value indicating potent activity against breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of thiazolidinone derivatives. The study revealed that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting a viable pathway for therapeutic development against inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrido[1,2-a]Pyrimidin-3-ylmethylidene Derivatives

  • 3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Propanoic Acid (847378-55-6) Structural Difference: Replacement of 2-methylphenoxy with 4-fluorophenoxy. Impact: The electron-withdrawing fluorine atom increases electrophilicity at the pyrimidinone carbonyl, enhancing reactivity in nucleophilic environments. Melting point (mp) and solubility data are comparable to the target compound, but bioactivity in cancer cell lines (e.g., OSCC) shows 20% higher potency due to improved target binding .

Benzodioxol-5-ylmethylene Analogues

  • (5Z)-3-(5-Benzo[1,3]Dioxol-5-ylmethylene-4-Oxo-2-Thioxo-Thiazolidin-3-yl)-Propionic Acid (3v) Structural Difference: Pyrido[1,2-a]pyrimidinone replaced with benzodioxole. Yield (62%) and mp (218–220°C) are lower than the target compound, likely due to steric hindrance during synthesis .

Side Chain Modifications

Amino Acid Derivatives

  • (S)-2-(5-((3-(4-Nitrophenyl)-1H-Pyrazol-4-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanoic Acid (13f) Structural Difference: Chiral center introduced via phenylpropanoic acid. Impact: Enantiomeric purity (confirmed by ¹H NMR) enhances binding to chiral receptors, with a 68% yield and mp of 240–242°C. However, the nitro group increases cytotoxicity in normal cells, limiting therapeutic windows .

Arylidene-Acetamide Hybrids

  • 2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(2-Methylphenyl)Acetamide Structural Difference: Propanoic acid replaced with acetamide. Impact: Improved lipophilicity (logP +1.2) enhances blood-brain barrier penetration but reduces renal clearance. Synthesized in 70–85% yields via microwave-assisted protocols, demonstrating scalability advantages .

Pharmacological Profile Comparison

Compound IC₅₀ (OSCC Cells, μM) Solubility (mg/mL, pH 7.4) logP Synthetic Yield (%)
Target Compound 1.2 ± 0.3 0.45 2.8 55–60
847378-55-6 (4-Fluorophenoxy) 0.9 ± 0.2 0.42 3.1 58–62
3v (Benzodioxol-5-ylmethylene) 3.5 ± 0.6 0.38 2.5 62
13f (4-Nitrophenylpyrazole) 0.7 ± 0.1 0.28 3.4 68

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -F) correlate with lower IC₅₀ values but higher logP, reducing solubility.
  • The target compound balances potency (IC₅₀ 1.2 μM) and solubility, making it a viable candidate for oral administration .

Biological Activity

The compound 3-[(5Z)-5-{[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a variety of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Pyrido[1,2-a]pyrimidine ring
  • Thiazolidine ring
  • Thioxo and oxo groups

These structural elements are known to interact with various biological targets, influencing enzymatic pathways and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine and pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with thiazolidine moieties have shown potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. Studies have shown that thiazolidine derivatives can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, including breast and lung cancer cells .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell growth.
  • Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, disrupting replication processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazolidine derivatives against common bacterial strains. The minimum inhibitory concentration (MIC) was determined for each compound, revealing that certain derivatives exhibited MIC values as low as 10 µg/mL against E. coli and S. aureus . This suggests a strong potential for development into antimicrobial agents.

Study 2: Anticancer Potential

In another investigation, a series of pyrido[1,2-a]pyrimidine derivatives were assessed for their cytotoxic effects on human cancer cell lines. Results indicated that compounds similar to this compound led to a significant reduction in cell viability at concentrations ranging from 20 to 50 µM .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeMIC (µg/mL)Cell Line TestedIC50 (µM)
Compound AThiazolidine10E. coli-
Compound BPyrido15S. aureus25
Compound CPyrimidine20MCF730

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a condensation reaction between its aldehyde precursor (e.g., pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives) and 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid under reflux in acetic acid with sodium acetate as a catalyst. Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of aldehyde to thiazolidinone precursor is typical, though slight excess (1.1–1.2 equivalents) of the aldehyde may improve yield .
  • Catalyst Optimization : Sodium acetate (0.01 mol per 0.01 mol substrate) enhances enolate formation, critical for the Knoevenagel condensation .
  • Workup : Precipitation upon cooling followed by recrystallization from acetic acid ensures purity (~95% by NMR) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict:

  • Electrophilic Reactivity : Substituent effects on the pyrido-pyrimidine core (e.g., electron-withdrawing groups at the 2-methylphenoxy position) modulate charge distribution, influencing binding to biological targets .
  • Transition State Modeling : For derivatives requiring regioselective modifications (e.g., substitution at the thiazolidinone sulfur), computational screening identifies optimal leaving groups or catalysts .
  • Data-Driven Feedback : Machine learning models trained on experimental yields (e.g., 48–83% in ) can prioritize synthetic routes with minimal trial-and-error .

Intermediate: How should researchers address contradictory spectroscopic data in structural elucidation?

Answer:
Contradictions in IR or NMR spectra often arise from:

  • Tautomerism : The thioxo (C=S) group in the thiazolidinone ring may exhibit keto-enol tautomerism, altering peak positions in DMSO-d6 (e.g., δ 8.39 ppm for aromatic protons in vs. δ 8.0–8.5 ppm in ) .
  • Solvent Effects : Compare spectra in polar aprotic (DMSO) vs. protic (CDCl₃) solvents to resolve ambiguities.
  • Supplementary Techniques : High-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., as in ) provides definitive confirmation .

Advanced: What strategies mitigate low yields in Z-isomer synthesis?

Answer:
The Z-configuration of the exocyclic double bond (5Z) is critical for bioactivity. Low yields (<50%) may result from:

  • Steric Hindrance : Bulky substituents on the pyrido-pyrimidine ring favor E-isomer formation. Use sterically directed catalysts (e.g., L-proline) to enhance Z-selectivity .
  • Thermodynamic Control : Prolonged reflux (>3 hours) shifts equilibrium toward the thermodynamically stable isomer. Monitor reaction progress via TLC .
  • Photochemical Isomerization : Post-synthesis UV irradiation (λ = 300–350 nm) can convert E-isomers to Z-forms .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Confirm key functional groups:
    • C=O (1702–1705 cm⁻¹ for pyrimidin-4-one and thiazolidinone) .
    • C=S (1247–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.4 ppm) and methylidene protons (δ 7.2–7.5 ppm) using 2D-COSY or HSQC .
  • UV-Vis : Monitor π→π* transitions (λmax ~350–400 nm) to assess conjugation in the Z-isomer .

Advanced: How can in silico models predict pharmacological activity?

Answer:

  • Molecular Docking : Screen against targets like EGFR or COX-2 using the pyrido-pyrimidine core as a hinge-binding motif. The 2-thioxo group enhances hydrogen bonding with cysteine residues .
  • ADMET Prediction : LogP values (~2.5–3.5, estimated from ) suggest moderate blood-brain barrier permeability. Adjust the propanoic acid side chain to improve solubility .
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro groups in ) with antibacterial IC₅₀ values .

Intermediate: What are common pitfalls in analyzing biological activity data?

Answer:

  • Cytotoxicity False Positives : The thiazolidinone ring may oxidize to reactive intermediates in cell culture. Include glutathione-containing controls to confirm specificity .
  • Solvent Artifacts : DMSO (used for solubility) can modulate enzyme activity. Limit final solvent concentration to <0.1% .
  • Metabolite Interference : Use LC-MS to verify compound stability in assay media over 24 hours .

Advanced: How can reaction mechanisms be validated experimentally?

Answer:

  • Isotopic Labeling : Introduce ¹⁸O into the 4-oxo group to track keto-enol shifts via mass spectrometry .
  • Kinetic Studies : Monitor reaction rates under varying pH (4.0–7.0) to identify rate-determining steps (e.g., enolate formation at pH 5.5–6.0) .
  • Trapping Intermediates : Add TEMPO to quench radical pathways or isolate Michael adducts in situ .

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